molecular formula C10H9N3O4 B13329607 2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B13329607
M. Wt: 235.20 g/mol
InChI Key: RRGKPMHJUZARND-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the formation of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl and carboxylic acid groups contribute to its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

2-methoxycarbonyl-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H9N3O4/c1-5-3-6(9(14)15)11-8-4-7(10(16)17-2)12-13(5)8/h3-4H,1-2H3,(H,14,15)

InChI Key

RRGKPMHJUZARND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)OC)C(=O)O

Origin of Product

United States

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